N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzo[d]thiazole core linked to a thiophene-2-carboxamide moiety, with a morpholinoethyl group and a hydrochloride counterion. Its design integrates features such as aromaticity (benzo[d]thiazole and thiophene), hydrogen-bonding capacity (amide and morpholine groups), and enhanced solubility via the hydrochloride salt. Below, we compare this compound with structurally and functionally analogous derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2.ClH/c22-17(16-6-3-13-24-16)21(8-7-20-9-11-23-12-10-20)18-19-14-4-1-2-5-15(14)25-18;/h1-6,13H,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPVWLGZYFTLSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of benzo[d]thiazol-2-ylamine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-morpholinoethylamine to form the final product. The reaction conditions usually require anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound. Process optimization techniques are used to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a complex organic compound with a benzo[d]thiazole moiety, a morpholinoethyl chain, and a thiophene carboxamide backbone. Research indicates that this compound exhibits promising biological activities, making it potentially useful in medicinal chemistry for developing new therapeutic agents.
Potential Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, the structural features and activities of related compounds can provide insights into its potential applications.
Antimicrobial and Anticancer Activities:
- The thiazole nucleus is reported to have various medicinal properties, including antibacterial, antifungal, antitubercular, anti-inflammatory, and antitumor activities . Thiazoles exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species . Some derivatives were also found to be active against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .
Anti-inflammatory activity:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, which contain a benzo[d]thiazole and piperidine, have demonstrated anti-inflammatory properties.
- Novel derivatives of 4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylates have shown significant anti-inflammatory activity .
Other Potential Activities:
- The presence of a morpholine moiety in (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride suggests potential central nervous system (CNS) activity.
Structural Analogues and Their Activities
Several N-(benzo[d]thiazol-2-yl) derivatives have been synthesized and evaluated for their biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | Benzo[d]thiazole, piperidine | Anti-inflammatory |
| N-(benzo[d]thiazol-2-yl)-4-[phenyl(3-pyridyl)amino]benzamides | Benzo[d]thiazole, pyridine | Anticancer |
| N-(benzo[d]thiazol-2-yl)-4-[3-fluoroanilino]benzamides | Benzo[d]thiazole, fluoroaniline | Anticancer |
| (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride | 6-chlorobenzo[d]thiazole | Antimicrobial, anticancer |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Thiazole | Antimicrobial, antiproliferative |
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Comparison
The target compound’s structure combines a benzo[d]thiazole ring, a thiophene-carboxamide linker, and a morpholinoethyl side chain. Key structural analogs and their distinctions are summarized in Table 1.
Key Observations :
- Aromatic Systems : Replacing thiophene with benzofuran (as in ) or thiazole (as in ) alters electronic properties and bioactivity.
- Salt Forms : Hydrochloride salts (target compound and ) improve bioavailability compared to neutral analogs .
Comparison with Analogous Routes:
- N-(benzo[d]thiazol-2-yl)-2-chloroacetamide (3a-3p) : Synthesized via chloroacetyl chloride and triethylamine in THF .
- N-(2-nitrophenyl)thiophene-2-carboxamide : Formed by refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile .
- Triazole Derivatives () : Involve multi-step sequences with sodium hydroxide-mediated cyclization .
Key Distinction : The target compound’s synthesis likely requires sequential amidation and alkylation, contrasting with one-step amide couplings (e.g., ) or cyclization strategies (e.g., ).
Spectroscopic Data Comparison
Infrared (IR) Spectroscopy:
- Target Compound : Expected C=O stretch (~1660 cm⁻¹, amide), C-S (benzo[d]thiazole) at ~665 cm⁻¹, and morpholine C-O-C (~1100 cm⁻¹) .
- N-(benzo[d]thiazol-2-yl)benzamide (1.2b) : C=O at 1682 cm⁻¹, NH stretch at 3150–3319 cm⁻¹ .
- N-(2-nitrophenyl)thiophene-2-carboxamide: C=O at 1663 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
- Target Compound: ¹H-NMR would show thiophene protons (~6.8–7.5 ppm), benzo[d]thiazole aromatic signals (~7.2–8.3 ppm), and morpholinoethyl CH₂ groups (~2.5–3.7 ppm) .
- 6-(4-Morpholinophenyl)-...carboxamide HCl (58): Morpholine protons at 3.6–3.8 ppm; benzofuran protons at 6.9–7.8 ppm .
Key Insight : Substituents like nitro groups () or halogens () induce distinct chemical shifts, whereas morpholine/piperidine moieties () produce characteristic alkyl/ether signals.
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C18H20ClN3O2S
- Molecular Weight : 410.0 g/mol
- CAS Number : 1215742-90-7
The structure includes a benzo[d]thiazole moiety, a thiophene ring, and a morpholinoethyl side chain, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Notably, compounds with benzothiazole derivatives have shown efficacy against Mycobacterium tuberculosis , suggesting potential applications in treating tuberculosis and other bacterial infections.
A comparative analysis of similar compounds reveals the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride | Bromine substitution | Antimicrobial activity |
| N-(benzo[d]thiazol-2-yl)-2-chloropropanamide | Different alkyl substituent | Antimicrobial properties |
| S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine | Thiol derivative | Potential anti-inflammatory effects |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This potential was evaluated through in vitro assays and molecular docking studies, indicating a favorable binding affinity to COX-2 .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study demonstrated that derivatives of benzothiazole exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring in this compound was found to enhance this activity significantly. -
COX Inhibition Study :
In an investigation focused on COX inhibition, derivatives were synthesized and screened for analgesic and anti-inflammatory activities. The results indicated that certain modifications led to increased potency as COX inhibitors, suggesting that this compound could be a viable candidate for further development as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride, and how can purity be validated?
- Methodology : The synthesis typically involves coupling a substituted benzothiazole amine (e.g., 2-aminobenzo[d]thiazole) with a morpholinoethyl-thiophene carboxamide intermediate. Key steps include:
- Step 1 : Activation of the carboxylic acid group using coupling agents like EDCl/HOBt.
- Step 2 : Amide bond formation under inert conditions (argon/nitrogen) at 0–5°C to minimize side reactions.
- Step 3 : Hydrochloride salt formation via acidification with HCl in anhydrous ether.
- Validation : Purity is confirmed via HPLC (≥95%) and structural integrity via -NMR (e.g., benzothiazole proton singlet at δ 8.2–8.5 ppm) and LC-MS .
Q. How can researchers characterize the compound’s solubility and stability for biological assays?
- Methodology :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8) using nephelometry. For example, solubility in DMSO is typically >50 mg/mL, while aqueous solubility may require co-solvents like PEG-400 .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Light sensitivity necessitates amber vials for storage .
Q. What in vitro assays are recommended to evaluate its biological activity?
- Methodology :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo™) at 1–100 µM concentrations.
- Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays (48–72 hr exposure, IC₅₀ calculation) .
Advanced Research Questions
Q. How can contradictory data between enzyme inhibition and cellular activity be resolved?
- Methodology :
- Orthogonal Assays : Compare biochemical (purified enzyme) vs. cellular (lysate-based) assays to identify off-target effects.
- Permeability Testing : Use Caco-2 monolayers or PAMPA to assess membrane penetration. Poor cellular activity may correlate with low permeability (e.g., Papp < 1 × 10⁻⁶ cm/s) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Systematic Substituent Variation : Modify the benzothiazole (e.g., 6-fluoro vs. 6-methoxy) and morpholinoethyl groups.
- Computational Modeling : Perform docking studies (AutoDock Vina) on targets like PI3K or EGFR to prioritize analogs. For example, fluorination at position 6 improves target binding by 20% in silico .
Q. How do in vitro and in vivo pharmacokinetic profiles diverge, and how can this be addressed?
- Methodology :
- In Vivo PK : Administer IV/PO doses in rodents (3–10 mg/kg) with plasma sampling over 24 hr. Low oral bioavailability (<15%) may necessitate prodrug strategies.
- Metabolite ID : Use LC-MS/MS to identify major Phase I metabolites (e.g., morpholine ring oxidation) .
Q. What experimental approaches elucidate its mechanism of action in complex biological systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
